BenchChemオンラインストアへようこそ!

3-Bromo Lidocaine-d5

Stable isotope labeling Mass spectrometry Internal standard

3-Bromo Lidocaine-d5 (CAS 2733774-98-4) is a synthetic, doubly functionalized derivative of the amide-type local anesthetic lidocaine, classified as a halogenated stable isotope-labeled intermediate. The molecule combines a bromine atom at the 3-position of the aromatic ring with five deuterium atoms substituting hydrogens on the terminal N-ethyl group.

Molecular Formula C₁₄H₁₆D₅BrN₂O
Molecular Weight 318.26
Cat. No. B1157702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo Lidocaine-d5
SynonymsN-(3-Bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide-d5
Molecular FormulaC₁₄H₁₆D₅BrN₂O
Molecular Weight318.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo Lidocaine-d5: Stable Isotope-Labeled Intermediate for Lidocaine Metabolite Research


3-Bromo Lidocaine-d5 (CAS 2733774-98-4) is a synthetic, doubly functionalized derivative of the amide-type local anesthetic lidocaine, classified as a halogenated stable isotope-labeled intermediate [1]. The molecule combines a bromine atom at the 3-position of the aromatic ring with five deuterium atoms substituting hydrogens on the terminal N-ethyl group . With a molecular formula of C14H16D5BrN2O and a molecular weight of 318.26 g/mol, it serves as a critical precursor in the preparation of deuterium-labeled hydroxylated lidocaine metabolites for quantitative mass spectrometry-based analytical methods .

Why 3-Bromo Lidocaine-d5 Cannot Be Replaced by Standard Deuterated Lidocaine Analogs


Generic deuterated lidocaine internal standards such as Lidocaine-d10 or Lidocaine-d6 are designed solely for mass spectrometric quantitation of the parent drug, whereas 3-Bromo Lidocaine-d5 serves a fundamentally different role as a synthetic intermediate for preparing hydroxylated lidocaine metabolites . The bromine atom at the 3-position provides a reactive handle for further chemical transformation—specifically, hydrolysis or transition-metal-catalyzed hydroxylation to generate 3-hydroxy lidocaine metabolites—a capability absent in non-brominated deuterated lidocaine analogs . The five deuterium atoms on the ethylamino side chain provide a +5.03 Da mass shift relative to non-deuterated 3-Bromo Lidocaine, enabling unambiguous chromatographic separation and MS identification when the labeled metabolite is used as an internal standard . Substituting with non-brominated deuterated lidocaine would preclude the hydroxylation chemistry entirely; substituting with non-deuterated 3-Bromo Lidocaine would eliminate the isotopic differentiation required for internal standard applications .

Quantitative Differentiation Evidence for 3-Bromo Lidocaine-d5 Against Closest Analogs


Molecular Weight Differential: 3-Bromo Lidocaine-d5 vs Non-Deuterated 3-Bromo Lidocaine

3-Bromo Lidocaine-d5 exhibits a molecular weight of 318.26 g/mol, representing a +5.03 Da mass increase over the non-deuterated 3-Bromo Lidocaine (313.23 g/mol) . This mass shift arises from the incorporation of five deuterium atoms (replacing five hydrogen atoms at the terminal N-ethyl group) and is sufficient to ensure complete baseline separation from the non-deuterated analog in LC-MS/MS selected reaction monitoring (SRM) transitions [1].

Stable isotope labeling Mass spectrometry Internal standard

Dual Bromine-Deuterium Functionalization: 3-Bromo Lidocaine-d5 vs Lidocaine-d10

3-Bromo Lidocaine-d5 contains both a bromine atom at the aromatic 3-position and five deuterium atoms on the ethylamino side chain, whereas Lidocaine-d10 (MW 244.40, C14H12D10N2O) provides only deuterium labeling on the diethylamino group without any halogenation . The bromine atom serves as a synthetic precursor for hydroxylation via hydrolysis or metal-catalyzed coupling, enabling direct production of 3-Hydroxy Lidocaine-d5, a primary lidocaine metabolite standard . Lidocaine-d10 lacks this reactive halogen handle and cannot be used for metabolite synthesis.

Synthetic intermediate Hydroxylated metabolites Chemical handle

Chemical Purity Comparison: 3-Bromo Lidocaine-d5 vs Non-Deuterated 3-Bromo Lidocaine

Commercially available 3-Bromo Lidocaine-d5 is supplied at a certified purity of 98%, as documented by ChemicalBook supplier listings, whereas non-deuterated 3-Bromo Lidocaine is typically offered at ≥95% purity (AKSci, CymitQuimica) . This 3-percentage-point purity differential has practical implications for quantitative analytical workflows, where higher internal standard purity reduces the introduction of unlabeled contaminant signals that could compromise LOQ.

Chemical purity Quality control Reference standard

Isotopic Enrichment Specification: 3-Bromo Lidocaine-d5 vs 3-Hydroxy Lidocaine-d5 Internal Standard Performance

3-Bromo Lidocaine-d5 incorporates five deuterium atoms at defined positions (ethyl-d5) of the amino side chain, yielding a nominal mass shift of +5 Da. By comparison, 3-Hydroxy Lidocaine-d5 (CAS 1286482-71-0, MW 255.37) achieves the same +5 Da shift but is already the hydroxylated end-product, making it unsuitable as a synthetic precursor for generating additional labeled metabolites . The isotopic enrichment of commercially available deuterated lidocaine standards typically meets ≥98 atom% D specifications, as demonstrated by Lidocaine-d10 reference standards (isotopic purity >99.0 atom% D) from accredited manufacturers .

Isotopic enrichment LC-MS/MS Method validation

Physicochemical Property Differentiation: Predicted logP and Solubility Profile vs Non-Deuterated 3-Bromo Lidocaine

The non-deuterated analog 3-Bromo Lidocaine has a predicted logP of 3.99570, aqueous solubility of 0.25 g/L (25°C), and a density of 1.280±0.06 g/cm³ . While deuterium substitution minimally alters these bulk physicochemical properties—consistent with the established principle that deuterated and non-deuterated analogs exhibit negligible differences in lipophilicity and chromatographic retention [1]—the critical distinction lies in the mass spectrometric behavior: the +5 Da shift of 3-Bromo Lidocaine-d5 enables selective detection windows that the non-deuterated compound cannot provide in complex biological matrices [2].

Lipophilicity Chromatographic retention Sample preparation

Optimal Procurement and Application Scenarios for 3-Bromo Lidocaine-d5


Synthesis of Deuterated 3-Hydroxy Lidocaine Metabolite Reference Standards for LC-MS/MS Quantitation

3-Bromo Lidocaine-d5 is the preferred starting material for synthesizing 3-Hydroxy Lidocaine-d5 via hydrolysis of the aromatic bromine substituent. This approach yields a stable isotope-labeled internal standard with a +5 Da mass shift that enables precise quantitation of 3-hydroxylidocaine—the major lidocaine metabolite in humans—in plasma and urine samples using LC-MS/MS, as established by Nelson et al. (1977) for deuterated lidocaine metabolite methodology [1]. The 98% purity of the starting material minimizes side products that would otherwise necessitate additional chromatographic purification of the final metabolite standard.

Simultaneous Multi-Metabolite Pharmacokinetic Studies Requiring Chemically Distinct Internal Standards

In pharmacokinetic studies that simultaneously quantify lidocaine and multiple hydroxylated and N-deethylated metabolites, 3-Bromo Lidocaine-d5 provides a chemically orthogonal internal standard pathway: the bromine-to-hydroxyl conversion generates a labeled standard that is structurally distinct from the parent drug, avoiding the cross-interference that can occur when using a single deuterated lidocaine analog (e.g., Lidocaine-d10) for all analytes. This is particularly relevant for studies employing the validated Nelson et al. method, where separate deuterated analogs of each metabolite class were used [1].

Pharmaceutical Impurity Profiling and ANDA Submission Support

3-Bromo Lidocaine-d5 is classified as a lidocaine-related stable isotope-labeled impurity reference standard, supplied with characterization data suitable for Abbreviated New Drug Application (ANDA) regulatory submissions [2]. The compound's dual bromine-deuterium labeling provides unambiguous identification by both MS (mass shift) and NMR (characteristic bromine isotope pattern), supporting method validation and quality control workflows in pharmaceutical development where definitive impurity identification is required by ICH Q3A/Q3B guidelines.

In Vitro Metabolism Studies Using CYP450 Isoform-Specific Reaction Phenotyping

For in vitro metabolism studies employing human liver microsomes or recombinant CYP450 isoforms (CYP1A2, CYP3A4) to investigate lidocaine aromatic hydroxylation pathways, 3-Bromo Lidocaine-d5 enables the preparation of authentic deuterated hydroxylated metabolite standards that co-elute with enzymatically generated metabolites. The class-level equivalence of deuterated and non-deuterated analogs in chromatographic behavior [3] ensures that the synthetic standard accurately represents the retention time of the in situ-generated metabolite, facilitating confident peak assignment in complex microsomal incubation matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo Lidocaine-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.